molecular formula C11H11NO5 B10757327 N-(Carboxycarbonyl)-D-phenylalanine CAS No. 856680-67-6

N-(Carboxycarbonyl)-D-phenylalanine

Cat. No.: B10757327
CAS No.: 856680-67-6
M. Wt: 237.21 g/mol
InChI Key: ULQWGBCNOHBNDB-MRVPVSSYSA-N
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Description

N-(Carboxycarbonyl)-D-phenylalanine is a derivative of the amino acid phenylalanine It is characterized by the presence of a carboxycarbonyl group attached to the nitrogen atom of the phenylalanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Carboxycarbonyl)-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine followed by the introduction of the carboxycarbonyl group. One common method involves the use of carbonyldiimidazole (CDI) as a coupling agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The protected amino group is then deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-(Carboxycarbonyl)-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

    Reduction: The carboxycarbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

N-(Carboxycarbonyl)-D-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(Carboxycarbonyl)-D-phenylalanine involves its interaction with specific molecular targets. The carboxycarbonyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    N-(Carboxycarbonyl)-L-phenylalanine: Similar structure but with the L-isomer of phenylalanine.

    N-(Carboxycarbonyl)-D-tyrosine: Similar structure but with a hydroxyl group on the phenyl ring.

    N-(Carboxycarbonyl)-D-tryptophan: Similar structure but with an indole ring instead of a phenyl ring.

Uniqueness: N-(Carboxycarbonyl)-D-phenylalanine is unique due to its specific stereochemistry (D-isomer) and the presence of the carboxycarbonyl group. This combination of features can result in distinct biological activities and chemical reactivity compared to its similar compounds.

Properties

CAS No.

856680-67-6

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

(2R)-2-(oxaloamino)-3-phenylpropanoic acid

InChI

InChI=1S/C11H11NO5/c13-9(11(16)17)12-8(10(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)(H,16,17)/t8-/m1/s1

InChI Key

ULQWGBCNOHBNDB-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)O

Origin of Product

United States

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